N-phenyl-3-thiophenecarboxamide

Agrochemical Fungicide Succinate Dehydrogenase

N-phenyl-3-thiophenecarboxamide (CAS 55797-29-0), also known as thiophene-3-carboxanilide, is a thiophene-based carboxamide with the molecular formula C11H9NOS and a molecular weight of 203.26 g/mol. It is characterized by a thiophene ring attached to a carboxamide group, which is further linked to a phenyl ring.

Molecular Formula C11H9NOS
Molecular Weight 203.26g/mol
CAS No. 55797-29-0
Cat. No. B433997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-3-thiophenecarboxamide
CAS55797-29-0
Molecular FormulaC11H9NOS
Molecular Weight203.26g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CSC=C2
InChIInChI=1S/C11H9NOS/c13-11(9-6-7-14-8-9)12-10-4-2-1-3-5-10/h1-8H,(H,12,13)
InChIKeyWTLVFDPWZHDSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-phenyl-3-thiophenecarboxamide (CAS 55797-29-0): Chemical Properties and Baseline Procurement Specifications


N-phenyl-3-thiophenecarboxamide (CAS 55797-29-0), also known as thiophene-3-carboxanilide, is a thiophene-based carboxamide with the molecular formula C11H9NOS and a molecular weight of 203.26 g/mol [1]. It is characterized by a thiophene ring attached to a carboxamide group, which is further linked to a phenyl ring [2]. This compound is commercially available at a typical purity specification of 95% and is intended exclusively for research and development purposes, not for therapeutic or veterinary use .

Procurement Strategy: Why N-phenyl-3-thiophenecarboxamide Cannot Be Interchanged with Generic Thiophene Carboxamide Analogs


The procurement of N-phenyl-3-thiophenecarboxamide (CAS 55797-29-0) is a specific decision. Generic substitution with other thiophene carboxamides is not scientifically valid due to the well-documented structure-activity relationships (SAR) of this scaffold. Key differences arise from the regioisomeric substitution on the thiophene ring and the presence of the unsubstituted phenyl ring. Research demonstrates that the 3-thienyl group can function as a bioisostere for a phenyl group, but this property is highly dependent on the specific substitution pattern [1]. Furthermore, alterations to the core structure, such as adding an amino group at the 2-position, are known to fundamentally change the biological target from fungicidal succinate dehydrogenase inhibition to antibacterial gyrase/topoisomerase inhibition . Therefore, selecting the exact compound is critical for ensuring the intended activity profile in research or industrial applications.

N-phenyl-3-thiophenecarboxamide (CAS 55797-29-0) Comparative Performance Data Guide


Bioisosteric Equivalence: N-phenyl-3-thiophenecarboxamide Matches Phenyl Derivative in SDH Inhibition

A direct head-to-head study demonstrates that N-phenylcarboxamide and its 2-substituted-3-thienyl regioisomer exhibit the same level of succinate dehydrogenase (SDH) inhibitory activity against Botrytis cinerea. This is a crucial finding for agrochemical research, establishing the 3-thienyl scaffold as a valid bioisostere for the phenyl group in this context. The study quantitatively confirms that the 3-thienyl substitution pattern (as in N-phenyl-3-thiophenecarboxamide) is essential for this bioisosteric function, as the 3-substituted-2-thienyl isomer showed lower activity [1].

Agrochemical Fungicide Succinate Dehydrogenase

Mechanistic Divergence: Distinct Mode of Action vs. 2-Amino-5-phenylthiophene-3-carboxamide

While no direct comparative assay data is available, a class-level inference from the scientific literature reveals a critical functional divergence. The unsubstituted N-phenyl-3-thiophenecarboxamide scaffold is associated with succinate dehydrogenase (SDH) inhibition, a mechanism relevant in fungicide development [1]. In stark contrast, the closely related analog 2-amino-5-phenylthiophene-3-carboxamide (which adds a 2-amino group to the thiophene ring) is a documented inhibitor of bacterial DNA gyrase and topoisomerase . This demonstrates that minor modifications to the core scaffold result in a complete change in biological target and mechanism of action.

Medicinal Chemistry Antibacterial Target Validation

Procurement-Linked Application Scenarios for N-phenyl-3-thiophenecarboxamide (CAS 55797-29-0)


Agrochemical Research: Bioisostere Development for SDH Inhibitor Fungicides

Based on the evidence that the 3-thienyl group in N-phenyl-3-thiophenecarboxamide acts as a bioisostere for a phenyl group with equivalent succinate dehydrogenase (SDH) inhibitory activity [1], this compound is ideally suited as a core scaffold for developing novel fungicides. Procurement should be prioritized by R&D teams aiming to explore bioisosteric replacements in SDH inhibitor programs, particularly those targeting gray mold (Botrytis cinerea) and related Ascomycota and Basidiomycota pathogens.

Medicinal Chemistry: Target Validation and Scaffold-Hopping Studies

Given its established but distinct mechanism of action compared to closely related analogs (e.g., the shift from SDH inhibition to DNA gyrase inhibition with a single amino substitution) , N-phenyl-3-thiophenecarboxamide serves as an excellent chemical probe for target validation. Researchers in medicinal chemistry should procure this compound to investigate structure-activity relationships (SAR) around the thiophene carboxamide core, particularly for programs exploring novel IKK-2 [2] or TRK kinase inhibitors [3] where this scaffold has been cited in the patent literature.

Synthetic Chemistry: Reference Standard for Regioisomeric Purity Analysis

The crucial importance of thiophene ring substitution pattern on biological activity, as demonstrated by the lower activity of the 3-substituted-2-thienyl isomer [1], establishes N-phenyl-3-thiophenecarboxamide as a critical analytical reference standard. Analytical chemistry and process development groups should procure this compound to ensure the regioisomeric purity of synthesized derivatives and to develop analytical methods (e.g., HPLC, NMR) capable of distinguishing between active and inactive isomers.

Material Science: Exploring Novel Electrically Conducting Polymers

While beyond the scope of the primary comparative evidence, the thiophene ring is a classic building block for electrically conducting polymers and organic electronics. N-phenyl-3-thiophenecarboxamide can serve as a valuable monomer or intermediate for researchers synthesizing novel polythiophenes, potentially yielding materials with tailored electronic or optoelectronic properties. This application is supported by the compound's well-defined structure and commercial availability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-phenyl-3-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.